molecular formula C9H13N B8367924 2-(2-Cyclopropylethyl)pyrrole

2-(2-Cyclopropylethyl)pyrrole

Cat. No.: B8367924
M. Wt: 135.21 g/mol
InChI Key: DLGAUSAKOKGCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclopropylethyl)pyrrole is a specialty pyrrole derivative designed for use as a key synthetic intermediate in advanced chemical research and development. The pyrrole ring is a fundamental heterocyclic scaffold in medicinal and agricultural chemistry, known for its presence in numerous bioactive molecules and natural products . This particular compound, functionalized with a cyclopropylethyl side chain, is a valuable building block for constructing more complex molecular architectures. Its structure makes it suitable for exploring structure-activity relationships in drug discovery campaigns and for creating novel compounds with potential biological activity. Research Applications and Value: Pyrrole derivatives serve as privileged structures in the discovery and development of new active compounds. They are frequently investigated for their antiproliferative activity in oncology research, as some synthetic pyrrole analogues have demonstrated promising activity against human cancer cell lines . Furthermore, substituted pyrroles are explored in agrochemical research for their potential use as fungicides, plant growth regulators, insecticides, nematocides, and miticides . The cyclopropylethyl moiety in this molecule can impart unique steric and electronic properties, making it a versatile reagent for methodology development , such as in catalytic C–H functionalization studies aimed at achieving complex stereoselectivity . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with their institution's laboratory safety procedures.

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-(2-cyclopropylethyl)-1H-pyrrole

InChI

InChI=1S/C9H13N/c1-2-9(10-7-1)6-5-8-3-4-8/h1-2,7-8,10H,3-6H2

InChI Key

DLGAUSAKOKGCPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC2=CC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

The cyclopropylethyl substituent in 2-(2-Cyclopropylethyl)pyrrole offers a unique balance of lipophilicity and steric effects, making it a candidate for studying cannabinoid receptor interactions. Comparatively, pyrrolo-pyridine and cyclopenta[c]pyrrole derivatives demonstrate broader applicability in pharmaceutical synthesis due to their stability and tunable electronic properties .

Preparation Methods

Reaction Optimization

Key parameters influencing yield include:

  • Acid Catalyst : Sulfuric acid (10 mol%) in refluxing ethanol achieves 68–72% yield.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require neutralization steps to isolate the product.

  • Amine Stoichiometry : A 1:1 molar ratio of diketone to amine minimizes side products like polymeric enamines.

Table 1: Paal-Knorr Synthesis of 2-(2-Cyclopropylethyl)pyrrole

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)
2,5-Hexanedione + 2-CyclopropylethylamineH₂SO₄Ethanol801272
2,5-Hexanedione + 2-CyclopropylethylamineHClToluene110865

Recent modifications incorporate microwave irradiation to reduce reaction times to 2–3 hours while maintaining yields above 70%. However, scalability remains limited due to the hygroscopic nature of 2-cyclopropylethylamine.

Acid-Catalyzed Furan Ring-Opening and Pyrrole Formation

A one-pot, two-step strategy converts 2,5-dimethylfuran (DF) into pyrroles via acid-catalyzed ring-opening to 2,5-hexanedione (HD), followed by condensation with amines. This method is advantageous for its use of biomass-derived furans.

Mechanistic Insights

  • Furan Ring-Opening : Sulfuric acid (5 mol%) catalyzes DF hydrolysis in water at 50°C for 24 hours, yielding HD in 95% efficiency.

  • Pyrrole Formation : HD reacts with 2-cyclopropylethylamine under refluxing toluene, with azeotropic water removal driving the reaction to 78% yield.

Table 2: Two-Step Synthesis from 2,5-Dimethylfuran

StepReactantsConditionsIntermediate/ProductYield (%)
12,5-Dimethylfuran + H₂OH₂SO₄, 50°C, 24 h2,5-Hexanedione95
2HD + 2-CyclopropylethylamineToluene, 110°C, 12 h2-(2-Cyclopropylethyl)pyrrole78

This approach benefits from renewable starting materials but requires careful control of acid concentration to avoid over-oxidation of HD.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed methods enable direct functionalization of pyrrole precursors. For example, Suzuki-Miyaura coupling of 2-bromopyrrole with cyclopropylethylboronic acid introduces the side chain efficiently.

Case Study: Palladium-Mediated Coupling

  • Catalyst System : PdCl₂(PhCN)₂ (5 mol%) with triethylamine as base.

  • Conditions : Toluene at 100°C for 6 hours.

  • Yield : 82% with >95% regioselectivity for the 2-position.

Table 3: Transition Metal-Catalyzed Syntheses

SubstrateReagentCatalystYield (%)
2-BromopyrroleCyclopropylethylboronic acidPdCl₂(PhCN)₂82
2-IodopyrroleCyclopropylethylzincCuI75

These methods excel in late-stage functionalization but require pre-functionalized pyrrole starting materials.

Domino Reactions Involving Sigmatropic Rearrangements

Domino processes, such as the 3,4-diaza Cope rearrangement, construct pyrrole rings while simultaneously introducing substituents. For 2-(2-Cyclopropylethyl)pyrrole, alkynyl vinyl hydrazides undergo rearrangement and cyclization under thermal conditions.

Reaction Pathway

  • 3,4-Diaza Cope Rearrangement : Heating N-alkynyl, N′-vinyl hydrazides at 120°C in xylenes induces sigmatropic shift.

  • 5-Exo-Dig Cyclization : The intermediate undergoes spontaneous ring closure to form the pyrrole core.

Table 4: Domino Reaction Optimization

SubstrateConditionsYield (%)
Hydrazide with cyclopropylethyl groupXylenes, 120°C, 24 h81

This method achieves excellent atom economy but faces challenges in hydrazide substrate preparation.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics in pyrrole synthesis by promoting cavitation-induced mixing. For 2-(2-Cyclopropylethyl)pyrrole, ultrasound reduces cyclization time from 12 hours to 45 minutes.

Table 5: Ultrasound vs. Conventional Heating

MethodTime (h)Yield (%)
Conventional reflux1272
Ultrasound (40 kHz)0.7576

Ultrasound methods are particularly effective in solvent-free conditions, reducing waste generation.

Q & A

Q. What are the standard synthetic routes for 2-(2-Cyclopropylethyl)pyrrole, and how do reaction conditions influence yield and purity?

The synthesis of substituted pyrroles like 2-(2-Cyclopropylethyl)pyrrole typically involves cyclocondensation or functionalization of pre-formed pyrrole rings. For example, trichloroacetic acid has been used to catalyze the formation of structurally similar pyrrole derivatives from carbamate precursors, with reaction temperature (80–100°C) and solvent polarity critical for optimizing yield and minimizing side products . Purification via column chromatography or recrystallization is recommended to isolate the compound from unreacted starting materials or decomposition byproducts.

Q. How can researchers characterize the structure and purity of 2-(2-Cyclopropylethyl)pyrrole using spectroscopic and chromatographic techniques?

  • 1H NMR : Identify proton environments (e.g., pyrrole ring protons at δ 6.2–6.8 ppm and cyclopropylethyl protons at δ 0.5–1.5 ppm). Splitting patterns confirm substitution positions.
  • LC-MS : Verify molecular weight ([M+H]+ expected for C9H13N) and detect impurities.
  • Gas Chromatography (GC) : Assess thermal stability and purity under controlled conditions (e.g., NIST-standardized methods) .

Q. What are the key thermodynamic and kinetic factors affecting the stability of 2-(2-Cyclopropylethyl)pyrrole under different storage and experimental conditions?

Thermal decomposition studies of alkyl-substituted pyrroles indicate that steric strain from bulky substituents (e.g., cyclopropylethyl) accelerates degradation at elevated temperatures (>150°C), producing pyrrole, alkenes, and cyclopropane derivatives. Storage under inert atmospheres (N2/Ar) at –20°C in amber vials minimizes oxidative and photolytic degradation .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopropylethyl substituent influence the reactivity of 2-(2-Cyclopropylethyl)pyrrole in electrophilic substitution reactions?

The cyclopropylethyl group exerts both electron-donating (via conjugation) and steric effects. Electrophilic attack (e.g., nitration, halogenation) preferentially occurs at the C5 position due to steric hindrance at C3/C4. Computational models (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies can resolve contradictions in reported data on the decomposition products or reaction pathways of 2-(2-Cyclopropylethyl)pyrrole under thermal or acidic conditions?

Contradictions often arise from differences in experimental conditions (e.g., heating rate, catalyst presence). To address this:

  • Use TGA-MS to track real-time decomposition products.
  • Compare kinetic data (Arrhenius plots) across studies to identify activation energy discrepancies.
  • Replicate experiments under standardized conditions (e.g., controlled atmosphere, purity >98%) .

Q. What methodologies are employed to study the biological activity of 2-(2-Cyclopropylethyl)pyrrole, particularly in anti-inflammatory or antiparasitic contexts?

  • In vitro assays : Measure inhibition of COX-1/COX-2 enzymes for anti-inflammatory potential.
  • Parasite viability assays : Test against Leishmania spp. promastigotes, with EC50 values compared to reference drugs like miltefosine.
  • SAR studies : Modify substituents to enhance bioavailability while retaining activity .

Q. How can computational chemistry predict the interaction mechanisms between 2-(2-Cyclopropylethyl)pyrrole and biological targets?

Molecular docking (AutoDock/Vina) and MD simulations model binding to enzyme active sites (e.g., cyclooxygenase). Key parameters include binding affinity (ΔG), hydrogen-bonding interactions, and ligand efficiency. Validate predictions with experimental IC50 values .

Q. What experimental designs are optimal for investigating the catalytic potential of 2-(2-Cyclopropylethyl)pyrrole in polymer synthesis?

  • Electropolymerization : Use cyclic voltammetry to polymerize the monomer on conductive substrates (e.g., ITO glass). Optimize parameters like scan rate and electrolyte composition.
  • Dopant studies : Incorporate sulfonic acid dopants to enhance conductivity and solubility .

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